N-[1-(4-methyl-6-oxo-2-sulfanylpyrimidin-1(6H)-yl)-2-oxo-2-phenylethyl]benzamide
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Overview
Description
N-[1-(4-METHYL-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDIN-1-YL)-2-OXO-2-PHENYLETHYL]BENZAMIDE is a complex organic compound that features a pyrimidine ring, a benzamide group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-METHYL-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDIN-1-YL)-2-OXO-2-PHENYLETHYL]BENZAMIDE typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The intermediate product, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, is then reacted with various amines to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-METHYL-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDIN-1-YL)-2-OXO-2-PHENYLETHYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can react with hydrazine hydrate and aniline to form 2-hydrazinyl and 2-anilino derivatives, respectively.
Alkylation Reactions: The compound can be alkylated using ethyl chloroacetate in the presence of a base.
Common Reagents and Conditions
Hydrazine Hydrate: Used in substitution reactions to form hydrazinyl derivatives.
Aniline: Used in substitution reactions to form anilino derivatives.
Ethyl Chloroacetate: Used in alkylation reactions.
Major Products
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one: Formed from the reaction with hydrazine hydrate.
2-Anilino-6-methylpyrimidin-4(3H)-one: Formed from the reaction with aniline.
Scientific Research Applications
N-[1-(4-METHYL-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDIN-1-YL)-2-OXO-2-PHENYLETHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential anticancer, antitubercular, and anti-HIV activities.
Organic Synthesis: Used as an intermediate in the synthesis of various pyrimidine derivatives.
Materials Science:
Mechanism of Action
The mechanism of action of N-[1-(4-METHYL-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDIN-1-YL)-2-OXO-2-PHENYLETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine ring can interact with nucleic acids, potentially inhibiting the replication of certain viruses and cancer cells. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-thiouracil: A precursor in the synthesis of the compound.
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: An intermediate in the synthesis.
Uniqueness
N-[1-(4-METHYL-6-OXO-2-SULFANYL-1,6-DIHYDROPYRIMIDIN-1-YL)-2-OXO-2-PHENYLETHYL]BENZAMIDE is unique due to its combination of a pyrimidine ring, a benzamide group, and a phenyl group, which confer specific chemical and biological properties that are not found in simpler pyrimidine derivatives.
Properties
Molecular Formula |
C20H17N3O3S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[1-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C20H17N3O3S/c1-13-12-16(24)23(20(27)21-13)18(17(25)14-8-4-2-5-9-14)22-19(26)15-10-6-3-7-11-15/h2-12,18H,1H3,(H,21,27)(H,22,26) |
InChI Key |
ARDYHKHCYADKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=S)N1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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